2,4-Dinitrotoluene (ring-D3)

Vue d'ensemble

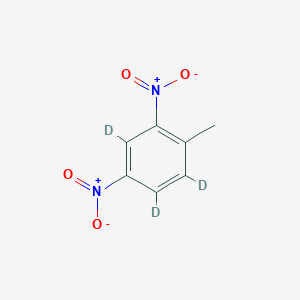

Description

2,4-Dinitrotoluene (ring-D3) is an organic compound with the chemical formula C7H6N2O4. It is a pale yellow crystalline solid known for its use as a precursor to trinitrotoluene (TNT) and toluene diisocyanate. This compound is primarily produced through the nitration of toluene and is one of the six possible isomers of dinitrotoluene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dinitrotoluene is synthesized through the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid. The nitration process involves the sequential addition of nitro groups to the toluene molecule. The reaction conditions typically include maintaining a temperature range of 30-60°C to control the rate of nitration and prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of 2,4-Dinitrotoluene involves a continuous nitration process where toluene is reacted with mixed acid (a combination of nitric acid and sulfuric acid) in large reactors. The reaction mixture is then separated, and the 2,4-Dinitrotoluene is purified through crystallization and distillation .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dinitrotoluene undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Fenton’s reagent (hydrogen peroxide and ferrous iron) is commonly used under acidic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is used for hydrogenation.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 2,4-Diaminotoluene.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Production

2,4-Dinitrotoluene is an aromatic nitro compound with the chemical formula . It is primarily produced through the nitration of toluene using a mixture of nitric and sulfuric acids. The process yields approximately 96% of DNT when controlled properly, while alternative methods can produce a mixture of isomers (2,4- and 2,6-dinitrotoluene) in varying ratios depending on the nitration conditions .

Industrial Applications

- Polyurethane Production :

- Explosives Manufacturing :

- Dyes and Organic Synthesis :

Environmental Research Applications

Recent studies have highlighted the importance of 2,4-DNT in environmental monitoring and remediation:

-

Degradation Studies :

Methodology Initial Concentration Degradation Efficiency Reaction Time Ultrasound + Persulfate 40 mg/L 100% 30 min Non-thermal Dielectric Barrier Discharge 40 mg/L 90.62% COD removal 30 min - Environmental Impact Assessments :

Case Studies

-

Case Study: Industrial Wastewater Treatment :

A study conducted on industrial wastewater containing DNT demonstrated that integrating advanced oxidation techniques significantly improved removal rates. The use of Fe-RGO-BiVO4 nanocomposite in dielectric barrier discharge reactors resulted in enhanced degradation efficiency compared to traditional methods . -

Case Study: Health Risk Assessment :

An assessment involving workers exposed to DNT revealed no significant increase in cancer mortality; however, chronic exposure was linked to reduced sperm quality. This highlights the need for stringent safety measures in workplaces handling this compound .

Mécanisme D'action

The mechanism of action of 2,4-Dinitrotoluene involves its metabolic breakdown by bacteria through a series of enzymatic reactions. The initial step is the reduction of the nitro groups to amino groups, followed by ring cleavage and further degradation to central metabolic intermediates like pyruvate and propionyl coenzyme A . The enzymes involved include oxygenases, dehydrogenases, and hydrolases, which facilitate the removal of nitro groups and the breakdown of the aromatic ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dinitrotoluene: Another isomer of dinitrotoluene with similar chemical properties but different reactivity and applications.

2,4,6-Trinitrotoluene (TNT): A highly explosive compound derived from 2,4-Dinitrotoluene through further nitration.

Nitrobenzene: A simpler nitroaromatic compound used in the synthesis of aniline and other chemicals.

Uniqueness

2,4-Dinitrotoluene is unique due to its specific position of nitro groups on the aromatic ring, which influences its reactivity and applications. It serves as a crucial intermediate in the production of both explosives and polyurethane precursors, making it a versatile compound in various industrial processes .

Activité Biologique

2,4-Dinitrotoluene (DNT) is a nitroaromatic compound widely used in the manufacturing of explosives and as an intermediate in chemical synthesis. The variant known as ring-D3 is specifically deuterated at the aromatic ring, which allows for detailed studies in biological and environmental contexts. Understanding the biological activity of 2,4-DNT, particularly ring-D3, is crucial due to its potential environmental impact and health risks associated with exposure.

Metabolism and Degradation Pathways

The metabolism of 2,4-DNT involves microbial degradation pathways that utilize specific bacterial strains capable of breaking down this compound into less harmful metabolites. Research has identified key enzymes and genes involved in the degradation process, particularly in the bacterium Burkholderia cepacia R34. This strain can utilize 2,4-DNT as a sole carbon source through a pathway that includes:

- Ring fission reaction : The initial step where the aromatic ring is cleaved.

- Subsequent metabolic steps : These yield intermediates such as pyruvate and propionyl-CoA, essential for further metabolism .

The genes encoding this pathway are clustered within a 27-kb DNA region, highlighting the genetic adaptations bacteria undergo to metabolize synthetic compounds like 2,4-DNT .

Toxicological Effects

The toxicological profile of 2,4-DNT has been extensively studied. Key findings include:

- Acute Toxicity : Exposure to high concentrations can lead to neurotoxic effects and reproductive toxicity in animal models .

- Chronic Effects : Long-term exposure has been linked to liver damage and potential carcinogenic effects due to covalent binding of metabolites to macromolecules in hepatic tissues .

Case Study 1: Industrial Exposure

A study on workers in explosives factories showed no significant accumulation of DNT metabolites over time, suggesting efficient metabolic clearance. However, acute exposure incidents resulted in symptoms such as headaches and dizziness .

Case Study 2: Environmental Impact

Research conducted on contaminated sites revealed that microbial communities adapted to degrade 2,4-DNT effectively. For instance, Gloeophyllum species demonstrated the ability to produce metabolites that facilitate the breakdown of nitroaromatic compounds .

Table 1: Key Enzymes Involved in 2,4-DNT Degradation

| Enzyme Name | Function | Gene Code |

|---|---|---|

| Extradiol Ring Fission Enzyme | Cleaves the aromatic ring | dntD |

| Methylmalonate Semialdehyde Dehydrogenase | Converts intermediates into propionyl-CoA | dntE |

| Methylnitrocatechol Monooxygenase | Further degrades nitroaromatic compounds | dntB |

Table 2: Toxicological Data on 2,4-DNT

Propriétés

IUPAC Name |

1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279885 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-68-9 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.